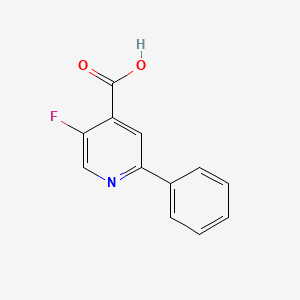

5-Fluoro-2-phenylisonicotinic acid

Description

5-Fluoro-2-phenylisonicotinic acid is a fluorinated pyridine derivative characterized by a fluorine atom at the 5-position, a phenyl group at the 2-position, and a carboxylic acid moiety at the 4-position of the pyridine ring. This compound is of significant interest in medicinal chemistry due to its structural features, which are conducive to interactions with biological targets such as enzymes and receptors. Fluorine atoms enhance metabolic stability and lipophilicity, while the phenyl group contributes to π-π stacking interactions in hydrophobic binding pockets .

Properties

IUPAC Name |

5-fluoro-2-phenylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-7-14-11(6-9(10)12(15)16)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVWGFDCKALLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501262602 | |

| Record name | 5-Fluoro-2-phenyl-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885588-18-1 | |

| Record name | 5-Fluoro-2-phenyl-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885588-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-phenyl-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-phenylisonicotinic acid typically involves the introduction of a fluorine atom into the isonicotinic acid framework. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom at the desired position. The reaction is usually carried out in the presence of a catalyst like trifluoroacetic acid under controlled temperature conditions.

Industrial Production Methods: Industrial production of 5-Fluoro-2-phenylisonicotinic acid may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-phenylisonicotinic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The aromatic ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of amino or thio-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2-phenylisonicotinic acid has been studied for its potential as a therapeutic agent in various diseases, particularly in cancer and infectious diseases.

Anticancer Activity

Research indicates that derivatives of 5-fluoro-2-phenylisonicotinic acid exhibit potent anticancer properties. For instance, studies have shown that compounds derived from this acid can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with microtubule dynamics .

Case Study:

- Title: "SAR of novel 3-arylisoquinolinones"

- Findings: The study demonstrated that specific substitutions on the aryl ring significantly enhanced antiproliferative activity against cancer cells through binding to microtubules, indicating a promising direction for developing new anticancer agents .

Antiviral Properties

The compound has also been explored for its antiviral potential. It serves as a precursor in the synthesis of benzamide derivatives that act as inhibitors of HIV-1 integrase, which is crucial for the viral replication cycle .

Synthesis and Chemical Properties

5-Fluoro-2-phenylisonicotinic acid can be synthesized through various methods, often involving fluorination reactions that enhance its biological activity. The presence of the fluorine atom in its structure increases lipophilicity, which can improve bioavailability and cellular uptake.

Synthetic Routes

The synthesis typically involves:

- Fluorination Reactions: Utilizing reagents such as N-fluorobenzenesulfonimide (NFSI) or other fluorinating agents.

- Coupling Reactions: To attach phenyl groups or other substituents that enhance pharmacological properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 5-fluoro-2-phenylisonicotinic acid derivatives. Research has indicated that modifications at specific positions on the aromatic ring can lead to significant changes in potency and selectivity against various biological targets.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-phenylisonicotinic acid involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes or receptors. For example, in medicinal chemistry, the compound may inhibit enzyme activity by forming strong interactions with the active site, thereby blocking substrate access and subsequent biochemical reactions.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Boiling Point (°C) | LogP | Key Applications |

|---|---|---|---|---|---|---|---|

| 5-Fluoro-2-phenylisonicotinic acid | 1214381-17-5 | C₁₂H₈FNO₂ | 213.20 | 5-F, 2-Ph, 4-COOH | N/A | ~2.1 | Enzyme inhibition, drug design |

| 5-Fluoronicotinic acid | 402-65-3 | C₆H₄FNO₂ | 141.10 | 5-F, 3-COOH | 285 | 1.2 | Intermediate for fluorinated APIs |

| 5-Fluoro-2-hydroxynicotinic acid | 884494-83-1 | C₆H₄FNO₃ | 157.10 | 5-F, 2-OH, 3-COOH | N/A | 0.8 | Solubility-driven drug design |

| 5-Bromo-2-fluoronicotinic acid | 884495-30-1 | C₆H₃BrFNO₂ | 234.01 | 5-Br, 2-F, 3-COOH | 372 | 1.9 | Halogen-bonding probes |

| 5-Fluoro-2-methoxyisonicotinic acid | 884495-30-1 | C₇H₆FNO₃ | 171.13 | 5-F, 2-OCH₃, 4-COOH | 372 | 1.5 | Metabolic stability studies |

Biological Activity

5-Fluoro-2-phenylisonicotinic acid (5-FPINA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a therapeutic agent. This article explores the biological activity of 5-FPINA, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

5-FPINA is a derivative of isonicotinic acid, characterized by the presence of a fluorine atom at the 5-position and a phenyl group at the 2-position. Its chemical formula is .

Research indicates that 5-FPINA exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cancer cell proliferation. Notably, it has been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis, which is often overexpressed in cancer cells.

Antitumor Activity

Several studies have evaluated the antitumor properties of 5-FPINA:

- In Vitro Studies : In assays against L1210 mouse leukemia cells, compounds similar to 5-FPINA demonstrated potent inhibition of cell proliferation with IC50 values in the nanomolar range. The addition of thymidine reversed this inhibition, indicating that the mechanism involves intracellular conversion to active metabolites .

- Cytotoxicity : The compound has shown modest cytotoxicity against various cancer cell lines, including B16 melanoma cells. The effectiveness appears to be influenced by the nature of substituents on the phenyl group and the alkylating moiety present in analogs .

Enzyme Inhibition

5-FPINA acts as an inhibitor of thymidylate synthase, which is essential for DNA replication. This inhibition leads to decreased nucleotide availability for DNA synthesis, ultimately resulting in reduced cell proliferation .

Data Tables

The following table summarizes key findings from various studies on the biological activity of 5-FPINA:

| Study Reference | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| L1210 leukemia | <100 | Inhibition of thymidylate synthase | |

| B16 melanoma | Modest | Alkylating mechanism | |

| Various | Varies | Enzyme inhibition |

Case Studies

- Case Study on Antitumor Efficacy : A study published in PubMed evaluated a series of phosphoramidate analogs related to 5-FPINA against L1210 leukemia cells. Results indicated that these compounds could effectively inhibit cell growth, highlighting their potential as chemotherapeutic agents .

- Mechanistic Insights : Another investigation focused on the mechanism by which 5-FPINA and its analogs exert their effects. It was found that these compounds undergo intracellular conversion to active forms that inhibit key metabolic pathways necessary for tumor growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoro-2-phenylisonicotinic acid, and how can purity be validated?

- Methodological Guidance :

-

Synthesis : Consider coupling strategies like Suzuki-Miyaura to introduce the phenyl group to the isonicotinic acid backbone. Fluorination at the 5-position can be achieved via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

-

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient).

-

Validation : Confirm purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water mobile phase) and NMR (¹H/¹³C, monitoring for fluorine-coupled splitting patterns) .

Example Reaction Conditions Catalyst: Pd(PPh₃)₄

Q. Which spectroscopic techniques are most effective for characterizing 5-fluoro-2-phenylisonicotinic acid?

- Methodological Guidance :

- NMR : ¹⁹F NMR is critical for confirming fluorination (δ ≈ -110 to -120 ppm for aromatic F). ¹H NMR should show distinct coupling between fluorine and adjacent protons .

- Mass Spectrometry : High-resolution LC-MS/MS (negative ion mode) to detect [M-H]⁻ ions and fragment patterns. Use isotopic peaks to confirm fluorine presence .

- FT-IR : Monitor carboxylic acid C=O stretches (~1680–1700 cm⁻¹) and fluorine-aromatic ring vibrations.

Q. How can researchers design in vitro assays to study the biological activity of this compound?

- Methodological Guidance :

- Target Selection : Prioritize enzymes or receptors with known interactions with fluorinated aromatic acids (e.g., cyclooxygenase, kinase inhibitors).

- Assay Design : Use fluorescence polarization for binding affinity studies or spectrophotometric methods (e.g., NADH depletion) for enzymatic inhibition .

- Controls : Include positive controls (e.g., aspirin for COX inhibition) and vehicle controls to isolate solvent effects .

Advanced Research Questions

Q. How can contradictory data on the compound’s metabolic stability be systematically resolved?

- Methodological Guidance :

- In Vitro Models : Use liver microsomes (human/rat) to assess Phase I metabolism. Monitor degradation via LC-MS/MS and compare kinetic parameters (e.g., t₁/₂, Clint) across studies .

- Data Harmonization : Apply meta-analysis frameworks (PRISMA guidelines) to aggregate results from disparate studies. Evaluate variables like microsome batch, incubation time, and substrate concentration .

- Common Pitfalls :

- Variability in microsome activity between labs.

- pH-dependent solubility affecting bioavailability predictions.

Q. What computational strategies are suitable for elucidating the mechanistic interactions of 5-fluoro-2-phenylisonicotinic acid with biological targets?

- Methodological Guidance :

- Molecular Dynamics (MD) : Simulate binding to protein active sites (e.g., COX-2) using AMBER or GROMACS. Monitor hydrogen bonding with the carboxylic acid group and π-π stacking with the phenyl ring .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and fluorine’s electronegativity to predict activity across analogs.

Q. How can researchers address discrepancies in reported synthetic yields across different laboratories?

- Methodological Guidance :

- Reproduibility Protocols : Standardize reaction conditions (e.g., solvent purity, catalyst age) and document via electronic lab notebooks.

- DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading) affecting yield .

- Case Study :

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Catalyst (Pd) | 1–5 mol% | Max yield at 3 mol% |

| Reaction Time | 12–24 hrs | No improvement after 18 hrs |

Data Analysis & Reporting Standards

Q. What statistical frameworks are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Guidance :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points.

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Guidance :

- Detailed Descriptions : Include exact molar ratios, solvent grades, and purification steps (per IUPAC guidelines) .

- Supporting Information : Provide NMR spectra (with integration values), HPLC chromatograms, and raw yield data in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.